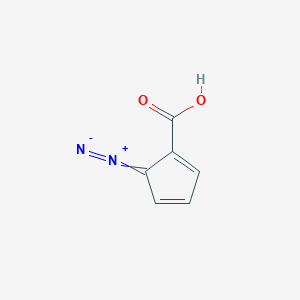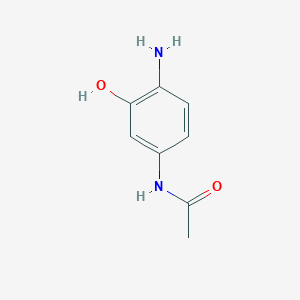![molecular formula C13H16Cl3NO B14009235 n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine CAS No. 6631-88-5](/img/structure/B14009235.png)
n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine: is an organic compound characterized by the presence of a cyclohexanamine group attached to a trichlorophenoxy moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine typically involves the reaction of 2,4,6-trichlorophenol with cyclohexylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,4,6−Trichlorophenol+Cyclohexylamine→n−[(2,4,6−Trichlorophenoxy)methyl]cyclohexanamine
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and specialty chemicals .
Wirkmechanismus
The mechanism of action of n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- n-[(2,4,6-Trichlorophenoxy)ethyl]amine
- n-[(2,4,6-Trichlorophenoxy)propyl]amine
- n-[(2,4,6-Trichlorophenoxy)butyl]amine
Uniqueness: n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its cyclohexanamine group provides additional steric and electronic effects, influencing its behavior in chemical reactions and applications .
Eigenschaften
CAS-Nummer |
6631-88-5 |
|---|---|
Molekularformel |
C13H16Cl3NO |
Molekulargewicht |
308.6 g/mol |
IUPAC-Name |
N-[(2,4,6-trichlorophenoxy)methyl]cyclohexanamine |
InChI |
InChI=1S/C13H16Cl3NO/c14-9-6-11(15)13(12(16)7-9)18-8-17-10-4-2-1-3-5-10/h6-7,10,17H,1-5,8H2 |
InChI-Schlüssel |
SXQDOXWMSOZBEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NCOC2=C(C=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14009164.png)
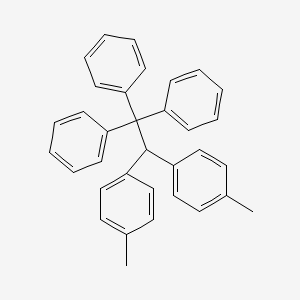

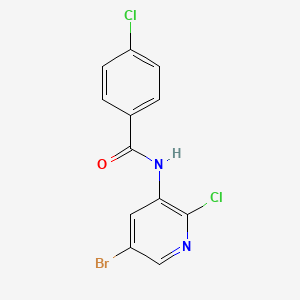
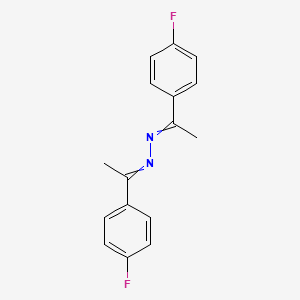
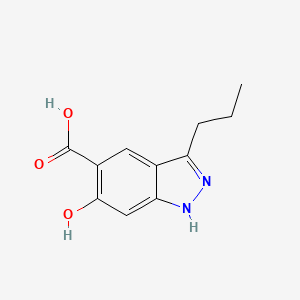
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)

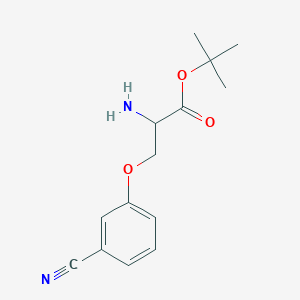
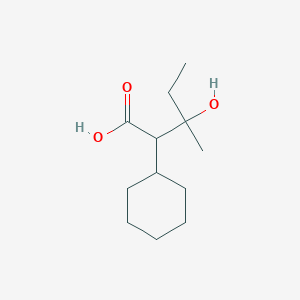
![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)
